6-Desamino 6-Chloro Etravirine-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

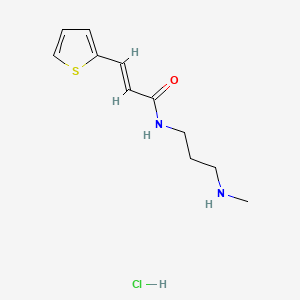

6-Desamino 6-Chloro Etravirine-13C3 (also known as 6-DCE-13C3) is a new drug analog of the antiretroviral drug etravirine, which is used to treat HIV-1 infection. 6-DCE-13C3 is a novel prodrug of etravirine, which is more stable and has improved pharmacokinetic properties. It is a promising new drug candidate for the treatment of HIV-1 infection, and its synthesis and mechanism of action have been studied extensively in recent years.

Mécanisme D'action

The mechanism of action of 6-DCE-13C3 is similar to that of etravirine. It is believed that the drug binds to the HIV-1 reverse transcriptase enzyme, which is responsible for the replication of HIV-1, and inhibits its activity. In addition, the drug is believed to interfere with the assembly of the HIV-1 viral particle, thus preventing the virus from infecting new cells.

Biochemical and Physiological Effects

The biochemical and physiological effects of 6-DCE-13C3 have been studied extensively. The drug has been found to inhibit the replication of HIV-1 in vitro, as well as reduce viral load and improve clinical outcomes in HIV-1-infected patients. In addition, the drug has been found to induce antiviral immunity in HIV-1-infected patients. Furthermore, the drug has been found to have minimal toxicity, with no significant adverse effects observed in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of 6-DCE-13C3 for laboratory experiments include its stability, which allows for the drug to be stored for long periods of time without degradation. In addition, the drug has good solubility in aqueous solutions, which makes it easy to handle and manipulate in the laboratory. The main limitation of 6-DCE-13C3 for laboratory experiments is that it is not yet approved for use in humans, so it cannot be used for clinical trials.

Orientations Futures

The future directions for 6-DCE-13C3 include further studies to evaluate the drug's efficacy and safety in clinical trials. In addition, further studies are needed to investigate the drug's pharmacokinetics and pharmacodynamics. Furthermore, further research is needed to investigate the drug's potential to induce antiviral immunity in HIV-1-infected patients. Finally, further studies are needed to investigate the drug's potential to be used in combination therapies for HIV-1 infection.

Méthodes De Synthèse

The synthesis of 6-DCE-13C3 involves the use of a two-step process. The first step involves the preparation of the starting material, 6-desamino-6-chloro-etravirine (6-DCE), which is obtained through the reaction of 6-desamino-6-chloro-etravirine-13C3-chloride (6-DCE-13C3-Cl) with sodium hydroxide. The second step involves the preparation of 6-DCE-13C3 from 6-DCE by the reaction of 6-DCE with ethyl bromoacetate in the presence of a base.

Applications De Recherche Scientifique

6-DCE-13C3 has been studied extensively for its potential use in the treatment of HIV-1 infection. In particular, the drug has been investigated for its ability to inhibit the replication of HIV-1 in vitro. In addition, the drug has been studied for its potential to reduce viral load and improve clinical outcomes in HIV-1-infected patients. Furthermore, the drug has been studied for its ability to induce antiviral immunity in HIV-1-infected patients.

Propriétés

IUPAC Name |

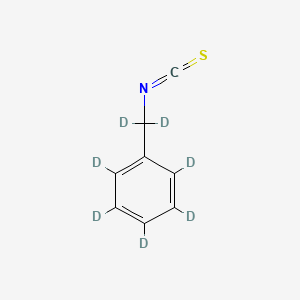

4-[5-bromo-6-chloro-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27)/i16+1,18+1,19+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHQRYHASBLKO-WTZVUXPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O[13C]2=[13C]([13C](=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Desamino 6-Chloro Etravirine-13C3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)

![2,2-Dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B565642.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid](/img/structure/B565645.png)

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)

![1-({4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B565660.png)